molecular formula C7H4Cl3F B1329314 4-Fluorobenzotrichloride CAS No. 402-42-6

4-Fluorobenzotrichloride

Cat. No.: B1329314
CAS No.: 402-42-6
M. Wt: 213.5 g/mol
InChI Key: XOJYLEJZALFLLW-UHFFFAOYSA-N
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Description

4-Fluorobenzotrichloride is an organic compound with the molecular formula C7H4Cl3F. It is a colorless liquid with relatively low volatility and is known for its strong solvent properties. This compound is used in various industrial applications, particularly as a solvent in coatings, cleaning agents, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzotrichloride can be synthesized through the reaction of chlorotrifluoromethane with fluorinated hydrocarbons. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzotrichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding fluorinated benzoic acids.

    Reduction Reactions: It can be reduced to form fluorinated benzyl alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorobenzotrichloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.

    Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: It is used as a solvent in the production of coatings, adhesives, and cleaning agents.

Mechanism of Action

The mechanism of action of 4-fluorobenzotrichloride involves its interaction with nucleophiles and electrophiles. The compound’s fluorine atom enhances its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include:

Comparison with Similar Compounds

4-Fluorobenzotrichloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine and trichloromethyl groups, which impart distinct reactivity and solubility properties, making it valuable in various industrial and research applications.

Properties

IUPAC Name

1-fluoro-4-(trichloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3F/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJYLEJZALFLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(Cl)(Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193194
Record name p-Fluoro-alpha,alpha,alpha-trichlorotoluene
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Molecular Weight

213.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-42-6
Record name 1-Fluoro-4-(trichloromethyl)benzene
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Record name 4-Fluorobenzotrichloride
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Record name 402-42-6
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Record name p-Fluoro-alpha,alpha,alpha-trichlorotoluene
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Record name p-fluoro-α,α,α-trichlorotoluene
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Record name 4-Fluorobenzotrichloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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